EGFR Inhibition Potency: AG 555 (IC50 = 0.7 μM) Occupies a Distinct Potency Tier Between AG 1478 and AG 556
AG 555 inhibits EGFR with an IC50 of 0.7 μM in cell-free assays, positioning it in a distinct potency tier relative to other tyrphostin analogs. AG 1478 (a quinazoline-based tyrphostin) is approximately 230-fold more potent against EGFR with an IC50 of 3 nM [1]. Conversely, AG 556, a structurally related analog with a phenylthio substitution, exhibits reduced potency with an EGFR IC50 of 1.1 μM [2]. This graded potency range enables researchers to select a compound matched to their required level of EGFR inhibition, with AG 555 representing the intermediate-potency option suitable for applications where nanomolar inhibition may be excessive or where a more moderate degree of pathway suppression is desired.
| Evidence Dimension | EGFR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.7 μM |
| Comparator Or Baseline | AG 1478: 0.003 μM (3 nM); AG 556: 1.1 μM |
| Quantified Difference | AG 1478 is ~230-fold more potent than AG 555; AG 555 is ~1.6-fold more potent than AG 556 |
| Conditions | Cell-free EGFR tyrosine kinase assay |
Why This Matters
This intermediate potency profile makes AG 555 ideal for studies requiring moderate EGFR inhibition without complete pathway shutdown or when dose-ranging experiments benefit from a compound with a defined mid-range IC50.
- [1] Levitzki A, Gazit A. Tyrosine kinase inhibition: an approach to drug development. Science. 1995;267(5205):1782-1788. View Source
- [2] Gazit A, Osherov N, Posner I, et al. Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. J Med Chem. 1991;34(6):1896-1907. View Source
